Parametadione

説明

Paramethadione is an oxazolidinone. It has a role as an anticonvulsant. It is functionally related to a 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione.

Paramethadione is an anticonvulsant in the oxazolidinedione class. It is associated with fetal trimethadione syndrome, which is also known as paramethadione syndrome.

PARAMETHADIONE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1949 and is indicated for epilepsy.

Paramethadione is only found in individuals that have used or taken this drug. It is an anticonvulsant in the oxazolidinedione class. It is associated with fetal trimethadione syndrome, which is also known as paramethadione syndrome.Dione anticonvulsants such as paramethadione reduce T-type calcium currents in thalamic neurons (including thalamic relay neurons). This inhibits corticothalamic transmission and raises the threshold for repetitive activity in the thalamus. This results in a dampening of the abnormal thalamocortical rhythmicity proposed to underlie the 3-Hz spike-and-wave discharge seen on electroencephalogram (EEG) during absence seizures.

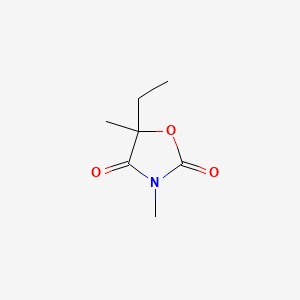

structure

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-ethyl-3,5-dimethyl-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-4-7(2)5(9)8(3)6(10)11-7/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQASKUSHBVDKGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)N(C(=O)O1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023420 | |

| Record name | Paramethadione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Paramethadione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014755 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

101 to 102 °C at 11.3 mm Hg, 101.5 °C | |

| Record name | Paramethadione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00617 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PARAMETHADIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3245 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Paramethadione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014755 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

SLIGHTLY SOL IN WATER; FREELY SOL IN ALCOHOL, BENZENE, CHLOROFORM, ETHER, 1.35e+02 g/L | |

| Record name | Paramethadione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00617 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PARAMETHADIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3245 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Paramethadione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014755 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.118-1.1240 @ 25 °C/4 DEG | |

| Record name | PARAMETHADIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3245 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CLEAR, COLORLESS LIQUID, Liquid | |

CAS No. |

115-67-3 | |

| Record name | Paramethadione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paramethadione [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paramethadione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00617 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PARAMETHADIONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760129 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Paramethadione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Paramethadione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PARAMETHADIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z615FRW64N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PARAMETHADIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3245 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Paramethadione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014755 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

31-32 °C | |

| Record name | PARAMETHADIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3245 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Paramethadione on T-type Calcium Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paramethadione, an anticonvulsant of the oxazolidinedione class, has been historically utilized in the management of absence seizures. Its therapeutic effect is primarily attributed to the modulation of low-voltage-activated T-type calcium channels, which play a critical role in the rhythmic electrical activity of thalamic neurons. Dysregulation of these channels is a key factor in the pathophysiology of absence epilepsy, characterized by 3-Hz spike-and-wave discharges on an electroencephalogram (EEG). This technical guide provides a comprehensive overview of the mechanism of action of paramethadione on T-type calcium channels, intended for researchers, scientists, and professionals in drug development.

Core Mechanism of Action

Paramethadione exerts its anticonvulsant effects by reducing T-type calcium currents within thalamic neurons.[1][2] This action dampens the abnormal thalamocortical rhythmicity that underlies absence seizures.[1][2] The primary targets of paramethadione are the voltage-dependent T-type calcium channel subunits alpha-1G (Cav3.1) and alpha-1I (Cav3.3), which are prominently expressed in the thalamus.[1][3] By inhibiting these channels, paramethadione increases the threshold for repetitive neuronal firing, thereby suppressing the generation and propagation of seizure activity.[1]

Metabolism and the Active Metabolite

Paramethadione is a prodrug that undergoes hepatic metabolism, primarily through the cytochrome P450 isozyme 2C9 (CYP2C9), to its active metabolite, 5-ethyl-5-methyl-2,4-oxazolidinedione.[1][2] This demethylation product is responsible for the therapeutic anticonvulsant activity. The parent compound, paramethadione, is rapidly absorbed, while the active metabolite has a longer half-life, contributing to a sustained therapeutic effect.[1]

Quantitative Data

Signaling and Logical Pathways

The mechanism of action of paramethadione can be visualized as a direct pathway from drug administration to the modulation of neuronal excitability.

Experimental Protocols

The investigation of paramethadione's effect on T-type calcium channels relies on established electrophysiological techniques, primarily the whole-cell patch-clamp method. This allows for the direct measurement of ion channel currents in isolated neurons or cells expressing specific channel subtypes.

Representative Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the general steps for assessing the inhibitory effect of paramethadione's active metabolite on T-type calcium channels expressed in a heterologous system (e.g., HEK-293 cells) or in acutely dissociated thalamic neurons.

1. Cell Preparation:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK-293) cells are cultured under standard conditions. For heterologous expression, cells are transiently transfected with plasmids encoding the desired human T-type calcium channel alpha-1 subunit (e.g., Cav3.1, Cav3.2, or Cav3.3).

-

Neuronal Dissociation: For native channel recordings, thalamic neurons are acutely dissociated from rodent brain slices using enzymatic digestion (e.g., with papain or trypsin) and mechanical trituration.

2. Electrophysiological Recording:

-

Recording Setup: Recordings are performed using a patch-clamp amplifier and data acquisition system. Cells are placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution.

-

Pipettes and Solutions:

-

External Solution (in mM): 140 TEA-Cl, 10 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with TEA-OH. This solution is designed to isolate calcium currents by blocking most sodium and potassium channels.

-

Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 5 MgCl2, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na, adjusted to pH 7.2 with CsOH. Cesium and EGTA are used to block potassium channels and buffer intracellular calcium, respectively.

-

-

Gaining Access: A glass micropipette with a resistance of 2-5 MΩ is used to form a high-resistance (>1 GΩ) seal with the cell membrane (cell-attached configuration). A brief suction pulse is then applied to rupture the membrane patch, establishing the whole-cell configuration.

3. Voltage-Clamp Protocol:

-

Holding Potential: The cell membrane potential is held at a hyperpolarized level (e.g., -100 mV) to ensure that the T-type calcium channels are in a closed, ready-to-be-activated state.

-

Test Pulses: To elicit T-type currents, depolarizing voltage steps are applied (e.g., to -30 mV for 200 ms). A series of voltage steps can be used to generate a current-voltage (I-V) relationship curve.

-

State-Dependence Protocol: To investigate state-dependent inhibition, the effect of the drug is compared at different holding potentials or with different pre-pulse protocols that alter the proportion of channels in the resting, open, and inactivated states.

4. Drug Application:

-

The active metabolite of paramethadione, 5-ethyl-5-methyl-2,4-oxazolidinedione, is dissolved in the external solution at various concentrations.

-

The drug-containing solution is applied to the cell via a perfusion system, and the effect on the T-type calcium current is recorded.

5. Data Analysis:

-

The peak amplitude of the T-type calcium current is measured before and after drug application.

-

A concentration-response curve is generated by plotting the percentage of current inhibition against the drug concentration. The IC50 value can then be calculated by fitting the data with a Hill equation.

Conclusion

Paramethadione, through its active metabolite 5-ethyl-5-methyl-2,4-oxazolidinedione, functions as an effective anticonvulsant for absence seizures by inhibiting T-type calcium channels, specifically Cav3.1 and Cav3.3, in thalamic neurons. This inhibition reduces the characteristic low-threshold calcium currents, thereby normalizing the pathological rhythmic brain activity. While the qualitative mechanism is well-understood, there remains a need for detailed quantitative studies to determine the precise potency and subtype selectivity of paramethadione and its metabolite. The experimental protocols outlined in this guide provide a framework for future research to address these knowledge gaps and further elucidate the pharmacology of this class of drugs.

References

An In-depth Technical Guide to the Chemical Synthesis and Purification of Paramethadione for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and purification of Paramethadione (5-ethyl-3,5-dimethyl-2,4-oxazolidinedione), a compound of interest for various research and drug development applications. The following sections detail the synthetic pathway, experimental protocols, purification methods, and analytical techniques for the laboratory-scale preparation of high-purity Paramethadione.

Chemical Synthesis

The synthesis of Paramethadione is analogous to that of its structural relative, Trimethadione.[1] The process involves a two-step reaction sequence starting from 2-hydroxy-2-methylbutyric acid. The first step is a condensation reaction with urea to form the oxazolidinedione ring, followed by N-methylation to yield the final product.

Reaction Scheme:

Caption: Synthetic pathway of Paramethadione.

Experimental Protocol: Synthesis of 5-ethyl-5-methyl-2,4-oxazolidinedione (Intermediate)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 2-hydroxy-2-methylbutyric acid and urea.

-

Solvent: A high-boiling point, inert solvent such as xylene or toluene can be used to facilitate the reaction and the removal of water formed during the condensation.

-

Reaction Conditions: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure. The crude product can be washed with a non-polar solvent like hexane to remove non-polar impurities.

Experimental Protocol: N-Methylation to Yield Paramethadione

-

Reaction Setup: Dissolve the crude 5-ethyl-5-methyl-2,4-oxazolidinedione in a suitable aprotic solvent, such as acetone or tetrahydrofuran (THF), in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Base: Add a slight excess of a suitable base, such as anhydrous potassium carbonate, to the mixture to deprotonate the nitrogen atom of the oxazolidinedione ring.

-

Methylation: Add a methylating agent, such as dimethyl sulfate or methyl iodide, dropwise to the stirred suspension at room temperature.[2] The reaction is typically exothermic, and cooling may be required to maintain the temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up: After the reaction is complete, filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude Paramethadione.

Purification

Purification of the crude Paramethadione is crucial to obtain a product of high purity suitable for laboratory use. A combination of distillation and recrystallization is generally effective.

Purification Workflow:

Caption: Purification workflow for Paramethadione.

Experimental Protocol: Vacuum Distillation

Paramethadione is a liquid at room temperature and can be purified by vacuum distillation.[2]

-

Setup: Assemble a standard vacuum distillation apparatus.

-

Conditions: Heat the crude Paramethadione under reduced pressure. The boiling point of Paramethadione is reported to be 101-102 °C at 11.3 mm Hg.[2]

-

Collection: Collect the fraction that distills at the expected boiling point.

Experimental Protocol: Recrystallization

Although Paramethadione is a liquid at room temperature, it can be solidified at lower temperatures, or if it contains solid impurities, recrystallization can be a viable purification step.

-

Solvent Selection: Choose a solvent in which Paramethadione is soluble at high temperatures and sparingly soluble at low temperatures. A mixture of a polar and a non-polar solvent, such as ethanol/water or ethyl acetate/hexane, could be effective.

-

Procedure: Dissolve the distilled Paramethadione in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

The following tables summarize the key physical and analytical data for Paramethadione.

Table 1: Physical Properties of Paramethadione

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁NO₃ | [3] |

| Molecular Weight | 157.17 g/mol | [2] |

| Appearance | Clear, colorless liquid | [2] |

| Boiling Point | 101-102 °C at 11.3 mm Hg | [2] |

| Solubility | 8.4 mg/mL in water | [2] |

Table 2: Analytical Data for Paramethadione

| Analytical Technique | Expected Results | Reference |

| ¹H NMR | Signals corresponding to the ethyl and methyl protons. | [4] (Predicted) |

| ¹³C NMR | Signals for the carbonyl, quaternary, and aliphatic carbons. | [4] (Predicted) |

| IR Spectroscopy | Characteristic peaks for C=O (carbonyl) and C-N stretching. | [3] |

| Mass Spectrometry (EI) | Intense peaks at m/z 57, 129, and 157. | [2] |

Analytical Methods for Purity Assessment

Thin-Layer Chromatography (TLC)

TLC is a rapid and convenient method for monitoring the progress of the synthesis and assessing the purity of the product.

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase: A mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate or acetone. The optimal ratio should be determined experimentally. For similar oxazolidinones, solvent systems like benzene:acetone (4:1) or chloroform:acetone (9:1) have been used.

-

Visualization: The spots can be visualized under UV light (254 nm) or by staining with a suitable reagent such as iodine vapor.

High-Performance Liquid Chromatography (HPLC)

HPLC is a more quantitative method for determining the purity of Paramethadione.

-

Column: A reverse-phase C18 column is commonly used for the analysis of small organic molecules.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The composition can be isocratic or a gradient.

-

Detection: UV detection at a wavelength where Paramethadione has significant absorbance (e.g., around 230 nm).[2]

-

Purity Calculation: The purity of the sample can be determined by calculating the area percentage of the Paramethadione peak relative to the total area of all peaks in the chromatogram.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of the synthesized Paramethadione and for identifying any impurities.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of key functional groups, such as the carbonyl groups of the oxazolidinedione ring.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used for structural confirmation. The electron ionization (EI) mass spectrum of Paramethadione is expected to show a molecular ion peak at m/z 157.[2]

References

Paramethadione structural analogs and derivatives

An In-depth Technical Guide to the Structural Analogs and Derivatives of Paramethadione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of paramethadione, a historically significant anticonvulsant of the oxazolidinedione class, and the principles guiding the development of its structural analogs and derivatives. Paramethadione, an analog of trimethadione, was developed to offer a comparable therapeutic effect against absence seizures with a potentially improved side-effect profile.[1] This document details its primary mechanism of action, general synthetic pathways, and the critical experimental protocols used for the evaluation of anticonvulsant activity. A key focus is placed on the structure-activity relationships (SAR) within the broader class of 5,5-disubstituted-2,4-dione heterocyclic cores, supported by quantitative data from preclinical screening models. All experimental workflows and biological pathways are visualized to provide clear, actionable insights for professionals in the field of medicinal chemistry and neuropharmacology.

Core Structure and Introduction to Paramethadione

Paramethadione (5-ethyl-3,5-dimethyl-2,4-oxazolidinedione) is a derivative of the core heterocyclic structure, oxazolidine-2,4-dione. It differs from its predecessor, trimethadione, by the substitution of an ethyl group for a methyl group at the C-5 position.[1] This modification was a result of early efforts to optimize the therapeutic index of anticonvulsant agents.[1] The oxazolidinedione scaffold is a privileged structure in medicinal chemistry for targeting absence seizures.[2]

The primary points of modification for creating structural analogs are the N-3 and C-5 positions of the oxazolidinedione ring. Variations at these positions allow for the modulation of physicochemical properties such as lipophilicity, metabolic stability, and receptor affinity, which in turn influence pharmacokinetic and pharmacodynamic profiles.

Mechanism of Action: T-Type Calcium Channel Inhibition

Paramethadione exerts its anticonvulsant effect primarily by inhibiting low-voltage-activated T-type calcium channels in thalamic neurons.[1][2][3] These channels are crucial for regulating neuronal excitability and are implicated in the generation of the characteristic 3-Hz spike-and-wave discharges observed on electroencephalograms (EEGs) during absence seizures.[2][3]

The signaling pathway is as follows:

-

In thalamocortical neurons, T-type calcium channels contribute to rhythmic burst firing patterns.

-

During an absence seizure, these channels are over-active, leading to hypersynchronized neuronal activity between the thalamus and the cortex.

-

Paramethadione binds to and blocks these T-type calcium channels, reducing the influx of Ca²⁺ ions.

-

This reduction in calcium current dampens the oscillatory, rhythmic burst firing of the neurons.[2][3]

-

The disruption of this hypersynchronization ultimately terminates the seizure activity.

General Synthesis of Oxazolidine-2,4-dione Derivatives

The synthesis of paramethadione is analogous to that of trimethadione and follows a general procedure for creating 5,5-disubstituted oxazolidine-2,4-diones.[1][2] The process typically involves the condensation of an α-hydroxy acid ester with urea in the presence of a strong base.

General Synthetic Scheme:

-

Starting Material: An α-hydroxy-α-alkylalkanoic acid ester (e.g., ethyl 2-hydroxy-2-methylbutanoate for paramethadione).

-

Condensation: The ester is reacted with urea in the presence of a sodium alkoxide (e.g., sodium ethoxide). This reaction forms the heterocyclic ring.

-

Alkylation (Optional): The resulting N-H of the oxazolidinedione can be alkylated, for example with dimethyl sulfate, to introduce a methyl group at the N-3 position, yielding the final product.

Experimental Protocol: General Synthesis

Materials:

-

α-hydroxy acid ester (1.0 eq)

-

Urea (1.2 eq)

-

Sodium metal (1.2 eq)

-

Absolute ethanol

-

Dimethyl sulfate (for N-methylation)

-

Anhydrous diethyl ether

-

Hydrochloric acid (HCl)

Procedure:

-

Sodium ethoxide is prepared by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere.

-

The α-hydroxy acid ester and urea are added to the sodium ethoxide solution.

-

The mixture is heated under reflux for several hours until the reaction is complete (monitored by TLC).

-

The solvent is removed under reduced pressure. The residue is dissolved in water and acidified with HCl to precipitate the 5,5-disubstituted oxazolidine-2,4-dione.

-

For N-methylation, the intermediate is dissolved in a suitable solvent with a base, and dimethyl sulfate is added dropwise.

-

The final product is purified by recrystallization or column chromatography.

Pharmacological Evaluation: Experimental Protocols

The anticonvulsant properties of paramethadione analogs are primarily evaluated using well-established rodent seizure models. The overall workflow involves synthesizing the compounds, screening them in vivo for efficacy and neurotoxicity, and analyzing the data to determine therapeutic potential.

Maximal Electroshock (MES) Seizure Test

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent the spread of seizures.[4]

-

Apparatus: An AC shock generator with corneal electrodes.

-

Animals: Male mice (e.g., CF-1 strain, 20-25 g).

-

Procedure:

-

The test compound is administered to the animals (e.g., intraperitoneally or orally) at various doses.

-

At the time of peak effect (TPE), a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds) is delivered through corneal electrodes, which have been primed with a saline solution for conductivity.[4]

-

The animal is observed for the presence or absence of a tonic hindlimb extension seizure.

-

-

Endpoint: The abolition of the tonic hindlimb extension is considered protection.[4] The data is used to calculate the median effective dose (ED₅₀).

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This test is a model for myoclonic and absence seizures and identifies compounds that elevate the seizure threshold.[3]

-

Apparatus: Isolation cages for observation.

-

Animals: Male mice (e.g., CF-1 strain, 20-25 g).

-

Procedure:

-

The test compound is administered to the animals at various doses.

-

At the TPE, a dose of pentylenetetrazole (PTZ) sufficient to induce seizures in most control animals (e.g., 85 mg/kg for CF-1 mice) is injected subcutaneously into a fold of skin on the neck.[3]

-

Animals are placed in isolation cages and observed for 30 minutes.

-

-

Endpoint: The absence of a clonic seizure (lasting ~3-5 seconds) is considered protection.[3] The data is used to calculate the ED₅₀.

Structure-Activity Relationship (SAR) and Quantitative Data

While extensive SAR data on direct paramethadione analogs is limited in recent literature, valuable insights can be drawn from structurally similar heterocyclic systems, such as imidazolidine-2,4-diones (hydantoins), which share the same 5,5-disubstituted-2,4-dione core. The following data on 5-cyclopropyl-5-phenyl-imidazolidine-2,4-dione derivatives provides a strong representative model for SAR in this class.[5]

| Compound ID | R¹ (at C5) | R² (at C5) | MES ED₅₀ (mg/kg, rat, oral) | scPTZ ED₅₀ (mg/kg, rat, oral) |

| 1 | Cyclopropyl | Phenyl | 5.76 | 57.31 |

| Phenytoin | Phenyl | Phenyl | 27.60 | > 300 |

| Ethosuximide | Methyl | Ethyl | > 300 | 149.20 |

Data sourced from a study on imidazolidine-2,4-dione derivatives, which are close structural analogs of oxazolidine-2,4-diones.[5]

Key SAR Observations:

-

Activity in MES vs. scPTZ: The data shows that modifications to the 5,5-disubstituents significantly impact the profile of anticonvulsant activity. Compound 1 , with a cyclopropyl and phenyl group, demonstrates potent activity in the MES test, suggesting efficacy against generalized tonic-clonic seizures, and is significantly more potent than the standard drug Phenytoin.[5]

-

Comparison to Standards: Compound 1 also shows moderate activity in the scPTZ model, indicating a broader spectrum of action than Phenytoin, which is inactive in this model. Its potency in the MES test is notably superior.[5]

-

Impact of Small Alkyl Groups: The presence of a small, strained ring like cyclopropane at C-5 appears to be highly favorable for MES activity. This suggests that the size, conformation, and lipophilicity of the C-5 substituents are critical determinants of pharmacological activity and the specific seizure types a compound will be effective against.

Conclusion

Paramethadione and its structural analogs represent an important class of anticonvulsant agents targeting T-type calcium channels. This guide has outlined the fundamental principles of their design, synthesis, and evaluation. The provided experimental protocols for MES and scPTZ screening are standard industry methods for determining the potential efficacy of novel analogs. The quantitative data and resulting SAR analysis, using closely related imidazolidinediones as a proxy, demonstrate that small, specific modifications to the C-5 position of the 2,4-dione heterocyclic core can lead to compounds with high potency and a broad spectrum of activity. Future research in this area should focus on synthesizing and testing direct paramethadione analogs to further refine the SAR and optimize the therapeutic profile for treating various seizure disorders.

References

- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 2. scispace.com [scispace.com]

- 3. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 4. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 5. Synthesis and anticonvulsant activity of new N-Mannich bases derived from 5-cyclopropyl-5-phenyl- and 5-cyclopropyl-5-(4-chlorophenyl)-imidazolidine-2,4-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Models for Studying the Effects of Paramethadione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paramethadione, an oxazolidinedione anticonvulsant, was historically used to treat absence seizures. Although its clinical use was discontinued in 1994 due to safety concerns, including teratogenicity, its mechanism of action and toxicological profile remain of interest for researchers studying antiepileptic drugs and their adverse effects.[1] This technical guide provides an in-depth overview of potential in vitro models and methodologies that can be employed to study the multifaceted effects of Paramethadione. Given the limited recent research on this specific compound, this guide combines established knowledge of Paramethadione's pharmacology with current in vitro toxicology and neurobiology techniques.

The primary mechanism of action of Paramethadione is the blockade of T-type calcium channels in thalamic neurons.[1] This action is believed to underlie its therapeutic effect in controlling absence seizures. However, the off-target effects leading to its adverse reaction profile, particularly hepatotoxicity and teratogenicity, necessitate a broader range of in vitro investigations. This guide will detail relevant cell-based assays, experimental protocols, and data presentation strategies to facilitate a comprehensive in vitro assessment of Paramethadione.

Core In Vitro Models and Methodologies

A multi-faceted approach utilizing various in vitro models is essential to comprehensively understand the biological effects of Paramethadione. These models can be broadly categorized based on the toxicological or pharmacological endpoint being investigated.

Neuropharmacological and Neurotoxicity Models

To investigate both the therapeutic mechanism and potential neurotoxic effects of Paramethadione, a variety of neuronal cell models can be employed.

-

Primary Neuronal Cultures: Cultures derived from rodent thalamus or cortex can provide a physiologically relevant system to study the effects of Paramethadione on neuronal excitability and T-type calcium channel function.

-

Human Induced Pluripotent Stem Cell (hiPSC)-Derived Neurons: These cells offer a human-relevant model to investigate the compound's effects on neuronal function and network activity, which is particularly valuable for translational research.

-

Neuronal Cell Lines: Cell lines such as SH-SY5Y (human neuroblastoma) can be used for initial high-throughput screening of neurotoxic effects, including assessments of cell viability, apoptosis, and oxidative stress.

Hepatotoxicity Models

Given the concerns about liver-related adverse effects, a thorough in vitro hepatotoxicity assessment is crucial.

-

Primary Human Hepatocytes (PHHs): Considered the gold standard for in vitro hepatotoxicity testing, PHHs in 2D or 3D culture configurations can be used to assess cytotoxicity, metabolic activity, and the induction of liver injury markers.

-

Hepatoma Cell Lines:

-

HepG2 Cells: A widely used human hepatoma cell line for general cytotoxicity screening.

-

HepaRG Cells: This cell line exhibits a higher level of metabolic activity compared to HepG2 cells, making it a more suitable model for studying drug metabolism and its role in toxicity.

-

-

3D Liver Spheroids and Organoids: These models more closely mimic the in vivo liver microenvironment and can be used for longer-term studies of chronic hepatotoxicity.

-

Co-culture Systems: Combining hepatocytes with other liver cell types, such as Kupffer cells (macrophages), can help to investigate the role of inflammation in drug-induced liver injury.

Teratogenicity Models

The known teratogenic effects of Paramethadione necessitate the use of specialized in vitro developmental toxicity assays.

-

Human Embryonic Stem Cells (hESCs): hESC-based assays can model key events in early embryonic development and can be used to assess the impact of Paramethadione on cell differentiation and viability.

-

Micromass Culture System: This system uses dissociated embryonic limb bud or midbrain cells which are cultured at high density to form differentiating chondrogenic or neuronal foci, respectively. The inhibitory effect of a compound on this differentiation process is a measure of its teratogenic potential.

-

Whole Embryo Culture (WEC): While technically an ex vivo method, rodent WEC allows for the assessment of developmental toxicity on the entire embryo during key organogenesis stages.

Experimental Protocols

Detailed methodologies are critical for reproducible and meaningful results. The following sections outline key experimental protocols.

General Cell Culture and Dosing

-

Cell Seeding: Cells should be seeded at an appropriate density to ensure they are in the exponential growth phase at the time of treatment.

-

Drug Preparation: Paramethadione should be dissolved in a suitable solvent (e.g., DMSO) at a high concentration to prepare a stock solution. Serial dilutions are then made in culture medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of solvent) must be included in all experiments.

-

Exposure Time: The duration of drug exposure will vary depending on the endpoint being measured. Acute toxicity may be assessed after 24-72 hours, while chronic effects may require longer-term cultures.

Key Assays and Methodologies

Table 1: Summary of Key In Vitro Assays for Paramethadione Studies

| Assay | Purpose | Typical Readout |

| Cell Viability Assays (e.g., MTT, MTS, LDH) | To assess cytotoxicity and determine the concentration-response relationship. | Colorimetric or fluorometric measurement of cell viability or cytotoxicity. |

| Apoptosis Assays (e.g., Caspase-3/7 activity, Annexin V staining) | To determine if cell death is occurring via apoptosis. | Luminescence, fluorescence, or flow cytometry. |

| Oxidative Stress Assays (e.g., ROS production, GSH levels) | To investigate the role of oxidative stress in Paramethadione-induced toxicity. | Fluorescence or luminescence. |

| Gene and Protein Expression Analysis (e.g., qPCR, Western Blot, ELISA) | To measure changes in the expression of specific genes or proteins related to toxicity pathways or the drug's mechanism of action. | Quantification of mRNA or protein levels. |

| Patch-Clamp Electrophysiology | To directly measure the effect of Paramethadione on T-type calcium channel currents in neurons. | Measurement of ion channel currents. |

| Multi-Electrode Array (MEA) | To assess the effect of Paramethadione on neuronal network activity and synchronicity. | Measurement of spontaneous and evoked electrical activity. |

| High-Content Imaging | To perform multi-parametric analysis of cellular phenotypes, including morphology, protein localization, and cell signaling activation. | Automated microscopy and image analysis. |

Data Presentation

Quantitative data should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 2: Hypothetical Quantitative Data for Paramethadione's In Vitro Effects

| In Vitro Model | Assay | Endpoint | Paramethadione Concentration (µM) | Result |

| HepG2 Cells | MTT Assay | Cell Viability | 100 | 85% of control |

| 500 | 62% of control | |||

| 1000 | 41% of control | |||

| hiPSC-derived Neurons | Patch-Clamp | T-type Ca2+ Current Inhibition | 50 | 35% inhibition |

| 200 | 78% inhibition | |||

| hESC Differentiation Assay | Gene Expression (PAX6) | Neuroectoderm Differentiation | 10 | No significant change |

| 50 | 45% decrease |

Mandatory Visualizations

Diagrams are essential for illustrating complex biological processes and experimental designs.

Caption: General experimental workflow for in vitro toxicity testing of Paramethadione.

Caption: Signaling pathway illustrating Paramethadione's blockade of T-type calcium channels.

Conclusion

While direct and recent in vitro studies on Paramethadione are limited, a robust framework for its investigation can be constructed using modern cell-based assays. By employing a combination of neuronal, hepatic, and developmental models, researchers can elucidate the molecular mechanisms underlying both its therapeutic action and its adverse effects. The experimental workflows and assays detailed in this guide provide a comprehensive starting point for such investigations, paving the way for a better understanding of the oxazolidinedione class of compounds and informing the development of safer antiepileptic drugs.

References

Beyond the T-Type Channel: An In-depth Technical Guide to the Cellular Targets of Paramethadione

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paramethadione, an oxazolidinedione anticonvulsant, has been historically utilized for the management of absence seizures.[1] Its primary and well-established mechanism of action involves the inhibition of low-voltage-activated T-type calcium channels, particularly within thalamic neurons.[2][3] This blockade disrupts the abnormal thalamocortical rhythmicity responsible for the characteristic 3-Hz spike-and-wave discharges observed on electroencephalograms (EEGs) during absence seizures.[2][3] While its efficacy is intrinsically linked to T-type channel modulation, the broader cellular impact of Paramethadione remains an area of limited exploration. This technical guide synthesizes the available, albeit sparse, evidence for cellular targets of Paramethadione beyond T-type calcium channels, providing a comprehensive overview for researchers and drug development professionals. Due to its close structural and pharmacological similarity to Trimethadione, data from studies on Trimethadione are also considered to infer potential mechanisms for Paramethadione.[1]

Established Primary Target: T-Type Calcium Channels

The principal therapeutic effect of Paramethadione is unequivocally attributed to its interaction with voltage-dependent T-type calcium channels.[2][3] Specifically, it is known to inhibit the alpha-1G and alpha-1I subunits of these channels.[3]

Signaling Pathway of T-Type Channel Inhibition in Absence Seizures

Caption: Established mechanism of Paramethadione in absence seizures.

Putative and Investigational Cellular Targets Beyond T-type Channels

The scientific literature on the off-target effects of Paramethadione is sparse. However, indirect evidence and studies on the broader oxazolidinedione class suggest potential interactions with other cellular components, primarily within the central nervous system.

Modulation of GABAergic Neurotransmission

There is indirect evidence suggesting that oxazolidinediones may interact with the GABAergic system. Trimethadione has been shown to be effective in blocking seizures induced by pentylenetetrazole (PTZ), a known GABA-A receptor antagonist.[4] This protective effect implies a potential counteraction of GABA-A receptor inhibition, although a direct binding or allosteric modulation of the receptor by Paramethadione has not been definitively demonstrated.

It is important to note that a study on a synthetic bioisoster of Trimethadione and Phenytoin suggested its anticonvulsant effect was likely not mediated through the GABAergic pathway, indicating that this proposed mechanism requires further investigation.[5]

Interaction with Voltage-Gated Sodium Channels

While not considered a primary mechanism, some evidence hints at a possible interaction of oxazolidinedione-related compounds with voltage-gated sodium channels. A study on a synthetic bioisoster of Trimethadione and Phenytoin indicated that its antidepressant-like effects could be attributed to sodium channel blocking properties.[5] However, direct evidence of Paramethadione binding to and modulating sodium channels is currently lacking in the reviewed literature.

Effects on Glutamatergic Neurotransmission

A study on a novel triazolyloxazolidinone compound, which shares the oxazolidinone core structure, demonstrated an inhibitory effect on NMDA and non-NMDA receptor-mediated excitatory postsynaptic currents.[6] The inhibition of non-NMDA receptor currents was interestingly blocked by a GABA-B receptor antagonist, suggesting a complex interplay between these systems.[6] This finding opens a speculative avenue for investigating whether Paramethadione could have similar, albeit likely less potent, effects on excitatory neurotransmission.

Developmental Toxicity: The Fetal Trimethadione/Paramethadione Syndrome

A significant off-target effect of Paramethadione is its developmental toxicity, leading to a constellation of birth defects known as the Fetal Trimethadione Syndrome or Paramethadione Syndrome.[1][7] This syndrome underscores that the drug interacts with cellular pathways crucial for fetal development. However, the precise molecular targets and signaling pathways disrupted by Paramethadione to induce teratogenicity have not been fully elucidated in the available literature.

Summary of Potential Cellular Targets of Paramethadione Beyond T-Type Channels

| Potential Target/System | Evidence | Putative Effect | Level of Evidence |

| GABAergic System | Trimethadione is effective against PTZ (a GABA-A antagonist)-induced seizures.[4] | Potential enhancement of GABAergic inhibition or counteraction of GABA-A antagonism. | Indirect, Inferred |

| Voltage-Gated Sodium Channels | A bioisoster of Trimethadione showed antidepressant effects potentially mediated by sodium channel blockade.[5] | Possible weak inhibition of voltage-gated sodium channels. | Highly Indirect, Speculative |

| Glutamate Receptors | A related triazolyloxazolidinone compound inhibited NMDA and non-NMDA receptor-mediated currents.[6] | Potential modulation of excitatory neurotransmission. | Highly Indirect, Speculative |

| Pathways in Developmental Biology | Known teratogenic effects leading to Fetal Trimethadione/Paramethadione Syndrome.[1][7] | Disruption of critical cellular processes in fetal development. | Clinical Observation, Mechanism Undefined |

Experimental Protocols

Detailed experimental protocols for the cited studies are summarized below to provide context for the available evidence.

Pentylenetetrazole (PTZ)-Induced Seizure Model (as inferred from[4])

-

Objective: To assess the anticonvulsant efficacy of a compound against seizures induced by a GABA-A receptor antagonist.

-

Animal Model: Typically mice or rats.

-

Procedure:

-

Animals are administered the test compound (e.g., Trimethadione) at various doses via a specific route (e.g., intraperitoneal injection).

-

After a predetermined time for drug absorption, a convulsant dose of PTZ is administered (e.g., subcutaneously or intraperitoneally).

-

Animals are observed for a set period for the onset and severity of seizures (e.g., myoclonic jerks, generalized clonic-tonic seizures).

-

The ability of the test compound to prevent or delay the onset of seizures is recorded and compared to a vehicle control group.

-

In Vitro Electrophysiology in Hippocampal Slices (as inferred from[6])

-

Objective: To investigate the effects of a compound on synaptic transmission and neuronal excitability.

-

Preparation: Hippocampal slices are prepared from rodent brains.

-

Recording:

-

Slices are maintained in artificial cerebrospinal fluid (aCSF).

-

Whole-cell patch-clamp recordings are performed on pyramidal neurons.

-

Excitatory postsynaptic currents (EPSCs) are evoked by stimulating afferent pathways.

-

The test compound (e.g., a triazolyloxazolidinone) is bath-applied at a known concentration.

-

Changes in the amplitude and frequency of spontaneous and evoked EPSCs are measured.

-

To investigate the involvement of specific receptors, antagonists (e.g., for NMDA, non-NMDA, GABA-B receptors) are co-applied with the test compound.

-

Hypothetical Signaling Pathway and Experimental Workflow

Putative Modulation of GABAergic Synapse by Oxazolidinediones

Caption: Hypothetical modulation of GABA-A receptor by Paramethadione.

General Workflow for Investigating Off-Target Effects

Caption: A general experimental workflow for identifying off-target effects.

Conclusion

While the role of Paramethadione as a T-type calcium channel blocker is well-documented, its interactions with other cellular targets remain largely undefined. The available evidence, primarily inferred from its chemical relative Trimethadione and other oxazolidinone-containing compounds, suggests potential, albeit weak or unconfirmed, interactions with GABAergic, glutamatergic, and sodium channel systems. The significant teratogenic effects of Paramethadione also point to interactions with crucial developmental pathways that are yet to be molecularly characterized.

For drug development professionals, the limited off-target profile of Paramethadione, based on current knowledge, might be perceived as an advantage in terms of specificity. However, the severe developmental toxicity highlights the critical need for a deeper understanding of its molecular interactions. Future research, employing broad in-vitro pharmacological screening and modern systems biology approaches, is necessary to fully elucidate the complete cellular target landscape of Paramethadione. Such studies would not only enhance our understanding of this classic anticonvulsant but also inform the development of safer and more effective therapies for epilepsy.

References

- 1. Paramethadione | C7H11NO3 | CID 8280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Paramethadione - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. A synthetic bioisoster of trimethadione and phenytoin elicits anticonvulsant effect, protects the brain oxidative damage produced by seizures and exerts antidepressant action in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Actions of Oxazolidinones: In vitro Screening of a Triazolyloxazolidinone for Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorfrancis.com [taylorfrancis.com]

Pharmacological Profile of Paramethadione in Rodent Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paramethadione, an oxazolidinedione anticonvulsant, has historically been used in the management of absence (petit mal) seizures. Although largely superseded by newer antiepileptic drugs with more favorable safety profiles, the study of paramethadione in rodent models continues to provide valuable insights into the mechanisms of absence seizures and the broader pharmacology of T-type calcium channel modulators. This technical guide synthesizes the available preclinical data on the pharmacological profile of paramethadione in rodent models, with a focus on its mechanism of action, pharmacokinetics, efficacy in seizure models, and toxicological findings.

Mechanism of Action

The primary mechanism of action of paramethadione is the inhibition of low-voltage-activated T-type calcium channels in thalamic neurons.[1] This action is crucial in the context of absence seizures, which are characterized by spike-and-wave discharges originating from the thalamocortical circuitry.

Signaling Pathway

Paramethadione's therapeutic effect is achieved through the modulation of neuronal excitability within the thalamocortical loop. By blocking T-type calcium channels, paramethadione reduces the burst firing of thalamic neurons, thereby disrupting the rhythmic and synchronous activity that underlies absence seizures.[1]

Pharmacokinetics

A study in freely-moving rats using microdialysis to measure trimethadione (TMO) and its metabolite dimethadione (DMO) in liver, blood, and brain found that the elimination half-life of TMO was approximately 3 hours in all three compartments. In the brain, the time to maximum concentration (tmax) for TMO was delayed compared to the liver and blood, and the relative concentration of DMO (as measured by AUC0-24h) was lower in the brain.

Table 1: Pharmacokinetic Parameters of Trimethadione (TMO) and Dimethadione (DMO) in Rats

| Parameter | Tissue | TMO | DMO |

| t1/2 (elimination) | Liver, Blood, Brain | ~3 hours | - |

| tmax | Brain | Delayed vs. Liver & Blood | - |

| Relative Concentration (AUC0-24h) | Brain | - | Lower vs. Liver & Blood |

Data extrapolated from studies on the analogous compound trimethadione.

Further research is required to fully elucidate the pharmacokinetic profile of paramethadione and its active metabolite in different rodent species.

Efficacy in Rodent Seizure Models

Paramethadione's efficacy has been primarily evaluated in models of absence seizures, though data from other seizure models can provide a broader understanding of its anticonvulsant properties.

Pentylenetetrazol (PTZ)-Induced Seizures

The subcutaneous pentylenetetrazol (scPTZ) test is a widely used model for screening drugs against absence and myoclonic seizures. While specific ED50 values for paramethadione in this model are scarce, its structural analog trimethadione has been shown to be effective.

Maximal Electroshock (MES) Seizure Test

The maximal electroshock seizure (MES) test is a model of generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread. Data on the efficacy of paramethadione in the MES test in rodents is limited in recent literature.

Table 2: Anticonvulsant Activity of Paramethadione Analogs in Rodent Seizure Models

| Compound | Seizure Model | Species | Route | ED50 (mg/kg) |

| Trimethadione | scPTZ | Mouse | Oral | ~420 |

ED50 values for paramethadione are not well-documented in recent literature; data for the analogous compound trimethadione is provided for reference.

Experimental Protocols

Maximal Electroshock (MES) Seizure Test

This protocol is a standard method for inducing generalized tonic-clonic seizures and assessing the efficacy of anticonvulsant drugs.

Materials:

-

Rodents (mice or rats)

-

MES stimulator with corneal electrodes

-

Saline solution (0.9%)

-

Topical anesthetic (e.g., 0.5% tetracaine)

-

Test compound (Paramethadione) and vehicle

Procedure:

-

Administer the test compound or vehicle to the animal via the desired route (e.g., oral gavage, intraperitoneal injection).

-

At the time of predicted peak effect, apply a drop of topical anesthetic to each eye.

-

Place the corneal electrodes on the corneas of the animal, ensuring good contact with a drop of saline.

-

Deliver a suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds).

-

Observe the animal for the presence or absence of a tonic hindlimb extension seizure. Abolition of the tonic hindlimb extension is considered a protective effect.

-

Calculate the ED50, the dose that protects 50% of the animals from the tonic hindlimb extension.

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

This protocol is a standard method for inducing clonic seizures, which are characteristic of absence and myoclonic epilepsy.

Materials:

-

Rodents (mice or rats)

-

Pentylenetetrazol (PTZ) solution

-

Test compound (Paramethadione) and vehicle

-

Observation chambers

Procedure:

-

Administer the test compound or vehicle to the animal.

-

At the time of predicted peak effect, administer a convulsant dose of PTZ subcutaneously in the scruff of the neck (e.g., 85 mg/kg for mice).

-

Immediately place the animal in an individual observation chamber.

-

Observe the animal for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (characterized by rhythmic muscle contractions).

-

Protection is defined as the absence of a clonic seizure lasting for a predetermined duration (e.g., 5 seconds).

-

Calculate the ED50, the dose that protects 50% of the animals from clonic seizures.

Toxicology

Paramethadione and other oxazolidinediones are known to have a significant teratogenic potential, a key factor in their diminished clinical use.

Teratogenicity

Studies in rats have shown that the active metabolite of trimethadione, dimethadione (DMO), can induce a high incidence of congenital heart defects when administered during gestation. In one study, pregnant rats were given 300 mg/kg of DMO every 12 hours from gestational day 8 to 11. This dosing regimen resulted in a high incidence of cardiac and sternal defects in the fetuses.

Table 3: Teratogenicity of Dimethadione (DMO) in Rats

| Compound | Dose | Gestational Days of Administration | Observed Teratogenic Effects |

| Dimethadione (DMO) | 300 mg/kg (every 12 hours) | 8-11 | High incidence of congenital heart defects and sternal defects |

Conclusion

Paramethadione's primary mechanism of action through the inhibition of T-type calcium channels in the thalamus provides a clear rationale for its efficacy in absence seizures. While its clinical use has declined due to its teratogenic risk, it remains a valuable tool for preclinical research in epilepsy. The data from rodent models, particularly when supplemented with information from analogous compounds like trimethadione, offer a foundational understanding of its pharmacological profile. Further studies are warranted to fully characterize the pharmacokinetics and efficacy of paramethadione and its active metabolite, dimethadione, in various rodent models of seizures. This will not only enhance our understanding of this specific compound but also contribute to the broader knowledge of T-type calcium channel modulation in the treatment of epilepsy.

References

The Neuropharmacology of Oxazolidinediones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazolidinedione class of compounds represents one of the earliest forays into targeted therapy for epilepsy, specifically for absence seizures. While newer antiepileptic drugs with more favorable side-effect profiles have largely superseded them in clinical practice, the study of oxazolidinediones, particularly trimethadione and paramethadione, remains fundamental to understanding the neuropharmacological basis of absence epilepsy and the role of T-type calcium channels in neuronal excitability. This technical guide provides an in-depth overview of the core neuropharmacology of these compounds, focusing on their mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate their effects.

Mechanism of Action: Targeting the Thalamocortical Circuit

The primary mechanism of action of oxazolidinedione anticonvulsants is the blockade of low-voltage-activated T-type calcium channels.[1][2] These channels are critical components of the thalamocortical circuitry, a network of neurons in the thalamus and cerebral cortex that plays a key role in generating the synchronous, rhythmic spike-and-wave discharges characteristic of absence seizures.[2]

T-type calcium channels, particularly the CaV3.1 subtype, are highly expressed in thalamic neurons.[2] They are responsible for generating the low-threshold calcium spikes that lead to burst firing of these neurons. This burst firing is a key element in the propagation of the aberrant rhythmic activity that manifests as an absence seizure. By inhibiting these T-type calcium currents, oxazolidinediones reduce the likelihood of burst firing in thalamic neurons, thereby disrupting the hypersynchronous activity of the thalamocortical circuit and preventing the occurrence of seizures.[3][4]

While the primary target is the T-type calcium channel, some newer oxazolidinone derivatives have been shown to modulate other neurotransmitter systems, including NMDA, non-NMDA, and GABA receptors, suggesting a broader spectrum of activity for this chemical class.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for key oxazolidinedione compounds and related T-type calcium channel blockers.

Table 1: In Vitro Potency of T-Type Calcium Channel Blockers

| Compound | Channel Subtype | IC50 | Reference |

| Ethosuximide | T-type (persistent current) | 0.6 mM | [5] |

| α-methyl-α-phenylsuccinimide (active metabolite of methsuximide) | α1G and α1I | 0.3 - 0.5 mM | [5] |

| α-methyl-α-phenylsuccinimide (active metabolite of methsuximide) | α1H | 0.6 - 1.2 mM | [5] |

| ML218 | CaV3.2 | 310 nM | [6] |

| ML218 | CaV3.3 | 270 nM | [6] |

| Mibefradil | T-type | 2.7 µM | [6] |

| NNC 55-0396 | CaV3.1 | 6.8 µM | [6] |

| L-Ascorbic acid | CaV3.2 | 6.5 µM | [6] |

Table 2: In Vivo Anticonvulsant Activity

| Compound | Animal Model | Seizure Test | ED50 | Reference |

| α-hydroxyamide 3a | Mice | MES | 9.1 mg/kg | [7] |

| α-hydroxyamide 3b | Mice | MES | 53.9 mg/kg | [7] |

| α-hydroxyamide 3c | Mice | MES | 44.6 mg/kg | [7] |

| α-hydroxyamide 3e | Mice | MES | 25.2 mg/kg | [7] |

| N-derivative-oxathiazolidine-4-one-2,2-dioxide 5a | Mice | MES | 15.1 mg/kg | [7] |

| N-derivative-oxathiazolidine-4-one-2,2-dioxide 5b | Mice | MES | 91.1 mg/kg | [7] |

| N-derivative-oxathiazolidine-4-one-2,2-dioxide 5c | Mice | MES | 0.06 mg/kg | [7] |

| Valproic Acid | CF-1 Mice | MES | 190 mg/kg | [8] |

| Levetiracetam | CF-1 Mice | 6 Hz | 22.5 mg/kg | [8] |

Table 3: Pharmacokinetic Parameters

| Compound | Active Metabolite | Elimination Half-life | Metabolism | Reference |

| Trimethadione | Dimethadione | 12-24 hours (Trimethadione) | Demethylation by liver microsomes | [1][9] |

| 6-13 days (Dimethadione) | [1][9] | |||

| Paramethadione | 5-ethyl-5-methyl-2,4-oxazolidinedione | 12-24 hours | Primarily hepatic (CYP2C9) demethylation | [3] |

Experimental Protocols

I. In Vitro Assessment: Whole-Cell Patch-Clamp Electrophysiology

This protocol details the method for recording T-type calcium currents from isolated neurons to assess the inhibitory effects of oxazolidinedione compounds.

A. Cell Preparation:

-

Acutely dissociate neurons from the thalamic region of a rodent brain using enzymatic digestion (e.g., with papain or trypsin) and mechanical trituration.

-

Plate the isolated neurons on glass coverslips coated with an adhesive substrate (e.g., poly-L-lysine) and allow them to adhere.

B. Solutions:

-

External Solution (in mM): 135 NaCl, 20 TEA-Cl, 2 CaCl2, 1 MgCl2, 10 HEPES. Adjust pH to 7.4 with NaOH.[10]

-

Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 3 CaCl2, 10 HEPES. Adjust pH to 7.2 with CsOH.[10]

C. Electrophysiological Recording:

-

Mount the coverslip with adherent neurons onto the stage of an inverted microscope equipped with micromanipulators.

-

Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.

-

Approach a neuron with the recording pipette and form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

-

Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -90 mV to ensure the availability of T-type calcium channels.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments for 200 ms) to elicit T-type calcium currents.[11]

-

Record the resulting currents using a patch-clamp amplifier and digitize the data for analysis.

D. Drug Application:

-

Prepare stock solutions of the oxazolidinedione compounds in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution to the desired final concentrations in the external solution.

-

Apply the drug-containing solution to the recorded cell via a perfusion system.

-

Record T-type calcium currents before, during, and after drug application to determine the extent of inhibition.

-

Calculate the IC50 value by fitting the concentration-response data to a logistic equation.

II. In Vivo Assessment: Anticonvulsant Activity Models

These protocols describe two standard animal models used to evaluate the efficacy of anticonvulsant compounds.

A. Maximal Electroshock (MES) Seizure Model: This model is indicative of a compound's ability to prevent the spread of seizures and is considered a model of generalized tonic-clonic seizures.[12]

-

Animals: Use adult male mice (e.g., CF-1 or C57BL/6 strains) or rats (e.g., Sprague-Dawley).

-

Drug Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

Apparatus: Use an electroconvulsive shock apparatus with corneal electrodes.

-

Procedure: a. At the time of peak effect of the drug, apply a drop of saline or electrode gel to the animal's corneas. b. Deliver a suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds) through the corneal electrodes.[12] c. Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

-

Endpoint: The abolition of the tonic hindlimb extension is considered protection.

-

Data Analysis: Determine the median effective dose (ED50), the dose that protects 50% of the animals, using probit analysis.[13]

B. Pentylenetetrazol (PTZ) Seizure Threshold Test: This model is used to assess a compound's ability to raise the seizure threshold and is considered a model for clonic and absence-like seizures.[14]

-

Animals: Use adult male mice or rats.

-

Drug Administration: Administer the test compound (i.p. or p.o.) at various doses.

-

Procedure (Subcutaneous PTZ): a. At the time of peak drug effect, inject a convulsive dose of PTZ (e.g., 85 mg/kg for CF-1 mice) subcutaneously into the scruff of the neck.[14] b. Observe the animal for 30 minutes for the presence of a generalized clonic seizure lasting at least 5 seconds.[14]

-

Procedure (Intravenous PTZ): a. At the time of peak drug effect, infuse a solution of PTZ (e.g., 0.5%) into a tail vein at a constant rate. b. Record the time to the first myoclonic twitch and/or generalized clonic seizure.

-

Endpoint: For the subcutaneous test, the absence of a generalized clonic seizure indicates protection. For the intravenous test, an increase in the dose of PTZ required to induce a seizure is the endpoint.

-

Data Analysis: Calculate the ED50 for the subcutaneous test. For the intravenous test, compare the seizure threshold dose of PTZ between vehicle- and drug-treated groups.

Visualizations

Signaling Pathway

Caption: Thalamocortical circuitry in absence seizures and the inhibitory action of oxazolidinediones.

Experimental Workflow: In Vitro Patch-Clamp

Caption: Workflow for assessing oxazolidinedione effects on T-type calcium channels using patch-clamp.

Experimental Workflow: In Vivo Anticonvulsant Testing

Caption: Workflow for in vivo evaluation of anticonvulsant activity of oxazolidinediones.

Conclusion

The oxazolidinediones, though older therapeutic agents, have been instrumental in shaping our understanding of the neurobiology of absence seizures. Their targeted action on T-type calcium channels within the thalamocortical circuit provides a clear example of how modulation of specific ion channels can lead to profound effects on neuronal network activity and clinical outcomes. The experimental protocols detailed herein represent the standard methodologies for characterizing the neuropharmacological properties of compounds acting on T-type calcium channels and for assessing their anticonvulsant potential. For researchers and drug development professionals, a thorough understanding of the pharmacology of oxazolidinediones and the techniques used to study them provides a solid foundation for the development of novel and improved therapies for epilepsy and other neurological disorders involving aberrant neuronal excitability.

References

- 1. trimethadione | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. T-type Calcium Channel Blockers as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Block of cloned human T-type calcium channels by succinimide antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Synthesis and anticonvulsant activity of bioisosteres of trimethadione, N-derivative-1,2,3-oxathiazolidine-4-one-2,2-dioxides from α-hydroxyamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antiseizure drug efficacy and tolerability in established and novel drug discovery seizure models in outbred versus inbred mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Trimethadione - Wikipedia [en.wikipedia.org]

- 10. Functional Exploration Of T-Type Calcium Channels (Cav3.2 And Cav3.3) And Their Sensitivity To Zinc - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Whole-cell recordings of calcium and potassium currents in acutely isolated smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 13. A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy. A Report of the TASK3 Pharmacology Working Group of the ILAE/AES Joint Translational Task Force - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]